Monastrol Exhibits a Selectivity Profile Distinct from Advanced Clinical Eg5 Inhibitors
Monastrol is a highly selective inhibitor of Eg5, demonstrating no inhibitory effect on a broad panel of other kinesin superfamily members, including conventional kinesins (Kinesin-1), C-terminal motors, and the Ncd motor protein [1]. This contrasts with some more potent clinical candidates which, while still selective, may possess a different target engagement profile. For example, Ispinesib, a potent KSP inhibitor (Kiapp = 1.7 nM), also shows no inhibition against a panel including CENP-E, RabK6, MCAK, MKLP1, KHC, and Kif1A [2]. While both are selective, the more moderate potency of Monastrol makes it a valuable tool for titrating Eg5 activity without causing immediate and complete mitotic catastrophe, a property crucial for detailed mechanistic studies of spindle dynamics.
| Evidence Dimension | Selectivity across kinesin superfamily members |
|---|---|
| Target Compound Data | No inhibition of MC5 (Ncd), HK379 (conventional kinesin), DKH392, BimC1-428, Klp15, Nkin460GST |
| Comparator Or Baseline | Ispinesib: No inhibition of CENP-E, RabK6, MCAK, MKLP1, KHC, Kif1A |
| Quantified Difference | Both compounds are selective for Eg5, but have distinct non-target kinesin panels |
| Conditions | In vitro enzyme activity assays with purified motor domains |
Why This Matters
Monastrol's well-documented and narrow selectivity profile ensures that observed cellular phenotypes can be confidently attributed to Eg5 inhibition, making it a preferred tool for mechanism-of-action studies over broader or less-characterized inhibitors.
- [1] DeBonis S, Simorre JP, Crevel I, et al. Interaction of the mitotic inhibitor monastrol with human kinesin Eg5. Biochemistry. 2003;42(2):338-349. doi:10.1021/bi026716j View Source
- [2] Lad L, Luo L, Carson JD, et al. Mechanism of inhibition of human KSP by ispinesib. Biochemistry. 2008;47(11):3576-3585. doi:10.1021/bi702061g View Source
